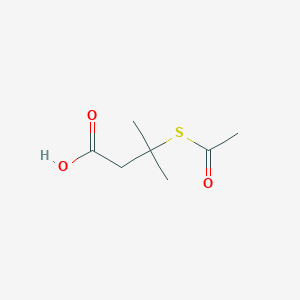

3-(Acetylsulfanyl)-3-methylbutanoic acid

Description

3-(Acetylsulfanyl)-3-methylbutanoic acid is a sulfur-containing carboxylic acid derivative characterized by a methyl-substituted butanoic acid backbone with an acetylsulfanyl (-S-Ac) functional group. The acetylated sulfanyl group may enhance stability compared to free thiol (-SH) analogs, influencing its reactivity, odor profile, and biological activity.

Properties

IUPAC Name |

3-acetylsulfanyl-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-5(8)11-7(2,3)4-6(9)10/h4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDCMPQRSJDEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768000 | |

| Record name | 3-(Acetylsulfanyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132035-65-5 | |

| Record name | 3-(Acetylsulfanyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylsulfanyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbutanoic acid with thioacetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the acetylsulfanyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylsulfanyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-(Acetylsulfanyl)-3-methylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Acetylsulfanyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

3-Methylbutanoic Acid

- Structure : Lacks sulfur; straight-chain carboxylic acid with a methyl branch at the third carbon.

- Properties: Odor: Contributes to rancid, cheese-like notes in fermented foods (odor activity value influenced by branched-chain structure) . Applications: Key volatile in dairy products (e.g., cheese), contributing to sour taste .

- Research Findings: Found in high concentrations (up to 5%) in cheese varieties, alongside acetic acid and isoamyl acetate . Lower odor threshold compared to straight-chain butanoic acid but associated with unpleasant sensory notes .

3-Methyl-3-sulfanylbutanoic Acid (CAS 59729-24-7)

- Structure : Features a sulfhydryl (-SH) group instead of acetylsulfanyl.

- Properties :

- Applications: Used in organic synthesis; derivatives like (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid (CAS 52-67-5) serve as chiral building blocks in pharmaceuticals .

FUBINACA 3-Methylbutanoic Acid

- Structure: 3-Methylbutanoic acid linked to synthetic cannabinoid metabolites (e.g., AMB-FUBINACA).

- Applications: Biomarker for detecting synthetic cannabinoid use in forensic toxicology .

- Research Findings :

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid (CAS 1181635-62-0)

Isoamyl Acetate (3-Methylbutyl Acetate)

- Structure: Ester of 3-methylbutanol and acetic acid.

- Properties: Odor: Fruity, sweet notes; dominant volatile in some cheeses (e.g., 23.98% in WcC cheese) .

- Applications : Flavoring agent in food and beverages .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Odor Profile |

|---|---|---|---|---|---|

| 3-Methylbutanoic acid | C₅H₁₀O₂ | 116.16 | Carboxylic acid | Food flavoring | Rancid, cheese-like |

| 3-Methyl-3-sulfanylbutanoic acid | C₅H₁₀O₂S | 134.20 | Sulfhydryl | Organic synthesis | Not reported |

| FUBINACA 3-methylbutanoic acid | Variable* | Variable* | Carboxylic acid | Forensic toxicology | Not applicable |

| 3-(4-Fluoro-3-methylphenyl)-... | C₁₂H₁₃FO₂ | 224.23 | Fluorophenyl, carboxylic | Pharmaceutical intermediates | Not reported |

| Isoamyl acetate | C₇H₁₄O₂ | 130.19 | Ester | Food flavoring | Fruity, sweet |

*Structure and molecular weight depend on parent cannabinoid.

Research Findings and Functional Differences

- Acetylation may stabilize the compound, reducing volatility and odor intensity. Amino acid derivatives (e.g., (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid) demonstrate chiral utility in drug design .

- Odor and Stability: 3-Methylbutanoic acid’s strong odor limits its use in consumer products, whereas esterified forms (e.g., isoamyl acetate) are more palatable . Acetylsulfanyl substitution could balance odor and stability for industrial applications.

Pharmaceutical Relevance :

- Fluorinated and phenyl-substituted analogs (e.g., CAS 1181635-62-0) highlight the role of hydrophobic substituents in drug bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.